(2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide
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Overview
Description
(2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide is a complex organic compound with the molecular formula C16H12N4O3S2 and a molecular weight of 372.4215 This compound is notable for its unique structure, which includes a benzothiazole ring, a thioacetic acid moiety, and a hydrazide group linked to a nitrophenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . One common method includes the reaction of 2-aminobenzenethiol with 3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
(2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various hydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole ring and hydrazide moiety may play crucial roles in binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.
Hydrazide derivatives: Compounds such as isoniazid and hydralazine contain the hydrazide functional group.
Uniqueness
(2-Benzothiazolylthio)acetic acid ((3-nitrophenyl)methylene)hydrazide is unique due to its combination of a benzothiazole ring, thioacetic acid moiety, and hydrazide group.
Properties
CAS No. |
94768-91-9 |
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Molecular Formula |
C16H12N4O3S2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12N4O3S2/c21-15(10-24-16-18-13-6-1-2-7-14(13)25-16)19-17-9-11-4-3-5-12(8-11)20(22)23/h1-9H,10H2,(H,19,21)/b17-9+ |
InChI Key |
BEXZYACGNODMPR-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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